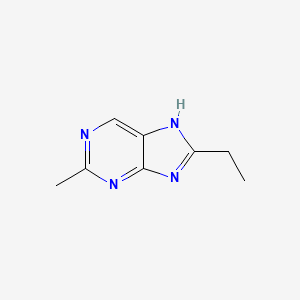

8-Ethyl-2-methyl-1H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

8-ethyl-2-methyl-7H-purine |

InChI |

InChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12) |

InChI Key |

WGDOLFCLLALKDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=NC(=NC=C2N1)C |

Origin of Product |

United States |

Foundational Principles of Purine Heterocyclic Chemistry

Purines are aromatic heterocyclic organic compounds built upon a unique bicyclic structure: a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. vulcanchem.comnumberanalytics.com This core structure, containing four nitrogen atoms, is the parent framework for essential biomolecules like the DNA and RNA bases, adenine (B156593) and guanine. numberanalytics.commsu.edu The chemical behavior of the purine (B94841) ring is governed by the arrangement of its atoms and electrons. The nitrogen atoms, with their available lone pairs, confer basic properties to the molecule, allowing for protonation. pearson.com However, the degree of basicity varies for each nitrogen due to its specific electronic environment and involvement in the aromatic system. pearson.com

Significance of Substituted Purine Scaffolds in Academic Inquiry

The purine (B94841) ring is considered a "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.net This designation stems from its proven ability to serve as a core structure for molecules that can interact with a wide range of biological targets, including enzymes and receptors that play crucial roles in cellular signaling and life cycles. researchgate.netmdpi.com By strategically adding different chemical groups (substituents) at various positions on the purine ring, researchers can systematically alter a compound's properties to achieve a desired biological effect. vulcanchem.comnih.gov

Substitutions at positions 2, 6, and 8 are particularly common and can significantly influence the molecule's electronic distribution, lipophilicity (its ability to dissolve in fats and oils), and steric bulk. vulcanchem.com For instance, the introduction of an ethyl group at the C8 position can enhance a molecule's lipophilicity and bioavailability. vulcanchem.com These modifications are central to structure-activity relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological activity. nih.gov

The versatility of the purine scaffold has led to the development of compounds with a broad spectrum of potential therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antidiabetic agents. nih.govrsc.org Many approved drugs are based on the purine framework, highlighting its importance in drug discovery. nih.gov For example, substituted purines have been investigated as potent inhibitors of kinases, a class of enzymes often implicated in cancer development. researchgate.net

Research Trajectories and Scholarly Objectives for 8 Ethyl 2 Methyl 1h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. While a complete, publicly available NMR dataset for 8-Ethyl-2-methyl-1H-purine is not readily found in the reviewed literature, the analysis of its analogs provides significant insight into the expected spectral features.

For instance, in the ¹H NMR spectrum of a related compound, 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione, the signals for the ethyl group appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). mdpi.com The chemical shifts (δ) for these protons are influenced by their local electronic environment.

A study on various 8-substituted purine derivatives highlights the use of ¹H NMR to study intermolecular interactions, where changes in chemical shifts of N-H protons can indicate the formation of hydrogen-bonded complexes. acs.org Furthermore, the characterization of newly synthesized purine derivatives routinely includes ¹H and ¹³C NMR data to confirm their structures. jst.go.jpijmspr.inresearchgate.net

The following table summarizes representative ¹H NMR data for an analog of 8-Ethyl-2-methyl-1H-purine, showcasing the typical chemical shifts for protons in different parts of the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Compound |

| CH₃ (ethyl) | 1.13 | t | 7.0 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| CH₂ (ethyl) | 3.90 | q | 7.0 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| Aromatic-H | 7.08-7.43 | m | - | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| NH | 12.66 | s | - | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| Source: MDPI mdpi.com |

Similarly, ¹³C NMR provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine ring system and the attached substituents are indicative of their electronic environment and connectivity.

| Carbon | Chemical Shift (δ, ppm) | Compound |

| C (ethyl CH₃) | 13.20 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| C (ethyl CH₂) | 39.03 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| Aromatic C | 126.32, 128.45, 128.66, 138.70 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| Purine Ring C | 149.49, 150.98 | 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione |

| Source: MDPI mdpi.com |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

While specific mass spectrometry data for 8-Ethyl-2-methyl-1H-purine is not detailed in the available search results, the characterization of its analogs consistently involves mass spectral analysis to confirm their identity. For example, the electrospray ionization (ESI) mass spectrum of 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻, confirming its molecular weight. mdpi.com

The following table presents high-resolution mass spectrometry data for a selection of purine derivatives, illustrating the precision of this technique in confirming molecular formulas.

| Compound | Ion | Calculated m/z | Found m/z | Technique |

| 4-Ethyl-8-mercapto-1-phenethyl-3,7-dihydro-1H-purine-2,6-dione | [M - H]⁻ | 315.0921 | 315.0919 | HRMS (ESI) |

| 8,8'-Disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) | [M]⁺ | 534.1826 | 534.1819 | HRMS (EI) |

| Source: MDPI mdpi.com |

X-ray Diffraction Analysis of 8-Ethyl-2-methyl-1H-purine Single Crystals and Derivatives

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The direct X-ray crystallographic data for 8-Ethyl-2-methyl-1H-purine has not been reported in the reviewed literature. However, studies on related purine derivatives demonstrate the utility of this technique. For instance, the crystal structure of novel xanthine (B1682287) derivatives containing a pyrethroid moiety has been determined, confirming their molecular structures and configurations. acs.org In another example, while single crystals of (E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione were not obtained, the isostructural analogues were found to crystallize in the monoclinic P2₁/c space group.

The crystallization of purine derivatives can be challenging. For 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, needle-like crystals were obtained from a methanol/water mixture, and their purity was confirmed by X-ray diffraction.

The table below presents crystallographic data for a related benzodiazepin-2-one derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value | Compound |

| Crystal system | Orthorhombic | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| Space group | P b c a | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| a (Å) | 27.746 (12) | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| b (Å) | 14.035 (5) | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| c (Å) | 7.357 (3) | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| V (ų) | 2865 (2) | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| Z | 8 | Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylate |

| Source: IUCr Journals iucr.org |

Computational Chemistry and Theoretical Investigations of 8 Ethyl 2 Methyl 1h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which are key determinants of chemical behavior.

Density Functional Theory (DFT) for Geometric Optimization and Energetic Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to calculate the molecule's energy.

For purine (B94841) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311++G**, are standard for optimizing molecular geometries. nih.govbohrium.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. mdpi.com For 8-Ethyl-2-methyl-1H-purine, this would involve determining the preferred rotational positions of the ethyl and methyl groups relative to the purine ring. The stability of different tautomers, such as the HN(7) versus the HN(9) form, can also be assessed, with calculations often showing the HN(9) tautomer to be more stable in both gas and solution phases for similar substituted purines. mdpi.com

Energetic analysis provides crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. These calculations, alongside thermodynamic properties like heat of formation and Gibbs free energy, help in profiling the compound's stability and reactivity. nih.govnih.gov

Below is a representative table of parameters that would be derived from a DFT analysis of 8-Ethyl-2-methyl-1H-purine, based on typical findings for analogous purine structures.

| Parameter | Description | Typical Calculated Value (Example) |

| Total Energy (a.u.) | The total electronic energy of the optimized geometry. | -568.xxxxxx |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 4.5 to 5.5 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 3.0 to 5.5 |

| Gibbs Free Energy (a.u.) | Thermodynamic potential used to predict the spontaneity of a process. | -568.xxxxxx |

Note: The values in this table are illustrative and based on calculations for structurally related purine derivatives. Actual values for 8-Ethyl-2-methyl-1H-purine would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the reactive behavior of a molecule. chemrxiv.org It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). chemrxiv.org These maps are crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. chemrxiv.orgnih.gov

For a purine derivative like 8-Ethyl-2-methyl-1H-purine, the MEP map would show negative potential around the nitrogen atoms of the purine ring (N1, N3, N7, and N9), identifying them as likely sites for hydrogen bond acceptance or coordination with electrophiles. acs.org The hydrogen atom on the imidazole (B134444) ring (at N7 or N9) would exhibit a positive potential, making it a hydrogen bond donor site. The ethyl and methyl substituents, being electron-donating, would slightly modulate the charge distribution across the purine scaffold. vulcanchem.com

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. mdpi.comnih.gov This data provides a more detailed, numerical understanding of the electronic landscape predicted by MEP maps. For instance, NBO analysis can reveal the charge distribution and identify the most electronegative atoms, which are often the most reactive sites for electrophilic attack. mdpi.comd-nb.info

| Atom/Region | Predicted MEP Characteristic | Predicted Charge (Mulliken/NBO) | Chemical Implication |

| Purine Ring Nitrogens (N1, N3, N7) | Negative Potential (Red/Yellow) | Negative | Sites for electrophilic attack, hydrogen bond acceptance, metal coordination. d-nb.infoacs.org |

| Imidazole Proton (N9-H) | Positive Potential (Blue) | Positive | Hydrogen bond donor site. |

| Ethyl and Methyl Groups | Generally Neutral (Green) | Slightly Positive (H) / Slightly Negative (C) | Influence steric interactions and lipophilicity. vulcanchem.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how 8-Ethyl-2-methyl-1H-purine might function as a drug, computational methods are used to simulate its interaction with biological targets like proteins and enzymes.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.ininnovareacademics.in This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting how a molecule like 8-Ethyl-2-methyl-1H-purine might interact with a specific protein's active site. Docking algorithms, such as AutoDock, are used to generate various binding poses and score them based on binding energy, which estimates the affinity of the ligand for the target. harvard.edu

For purine scaffolds, common targets include kinases, G-protein coupled receptors (like adenosine (B11128) receptors), and various enzymes where purine-based molecules act as inhibitors or antagonists. acs.org A docking study of 8-Ethyl-2-methyl-1H-purine would likely show the purine core forming key hydrogen bonds with amino acid residues in the binding pocket, while the ethyl and methyl groups would engage in hydrophobic or van der Waals interactions. mdpi.comjst.go.jp The specific binding mode—for instance, which nitrogen atoms of the purine ring act as hydrogen bond acceptors—is critical for determining the compound's biological activity. mdpi.com

| Parameter | Description | Example Finding from a Hypothetical Docking Study |

| Binding Energy (kcal/mol) | Estimated free energy of binding; a lower value indicates higher affinity. | -7.0 to -9.5 |

| Key Interacting Residues | Amino acids in the target's active site that form significant interactions with the ligand. | Asp93, Tyr374, Glu268 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | Purine N1 with backbone NH of Valine; Purine N7 with side chain OH of Tyrosine. |

| Hydrophobic Interactions | Interactions involving nonpolar groups. | 8-ethyl group interacting with a hydrophobic pocket formed by Leucine and Isoleucine. |

Conformational Dynamics in Biological Milieus

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements and conformational changes of the ligand and protein in a simulated biological environment (e.g., in water). oup.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Purine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. innovareacademics.ininnovareacademics.in For purine scaffolds, 3D-QSAR models are often developed to guide the design of new, more potent derivatives. mdpi.comnih.gov

In a QSAR study, a dataset of purine derivatives with known biological activities (e.g., IC50 values) is used. acs.org Various molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic properties (from DFT), and steric properties—are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

The resulting QSAR model can be visualized with contour maps that indicate where steric bulk or specific electronic properties (positive or negative charge) are likely to increase or decrease biological activity. mdpi.com For the 8-Ethyl-2-methyl-1H-purine scaffold, a QSAR study could suggest that modifying the ethyl group at the C8 position or introducing different substituents at other positions on the purine ring could enhance its affinity for a particular target. nih.gov These models serve as powerful predictive tools to prioritize the synthesis of new compounds with improved therapeutic potential. innovareacademics.inacs.org

Predictive Modeling of Molecular Properties

Predictive modeling of molecular properties for 8-Ethyl-2-methyl-1H-purine involves the use of computational algorithms to estimate various physicochemical parameters. These models are often built upon quantitative structure-property relationships (QSPR) and can provide valuable data where experimental measurements are unavailable. core.ac.uk The introduction of alkyl groups, such as ethyl and methyl, is known to impact properties like lipophilicity, solubility, and electronic distribution. vulcanchem.com

The ethyl group at the 8-position is expected to increase the molecule's lipophilicity and steric bulk, while the methyl group at the 2-position further contributes to its nonpolar character. vulcanchem.com These substitutions can influence the compound's behavior in different solvent environments and its potential interactions with biological macromolecules.

Below is a table of predicted and known physicochemical properties for 8-Ethyl-2-methyl-1H-purine and a related compound.

| Property | 8-Ethyl-2-methyl-1H-purine | Hypothetical 8-Ethyl-2,6-dimethyl-1H-purine |

|---|---|---|

| Molecular Formula | C₈H₁₀N₄ | C₉H₁₂N₄ |

| Molecular Weight (g/mol) | 162.19 | 176.22 |

| Density (g/cm³) | 1.2 ± 0.1 | ~1.3 |

| Boiling Point (°C) | 292.6 ± 22.0 | ~305–320 |

*Estimated based on structural analogs. vulcanchem.com

Exploration of Descriptors Correlating with Observed Effects

Quantum chemical descriptors are numerical values derived from the computed wave function of a molecule that can be correlated with its chemical behavior and biological activity. For purine derivatives, descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential are particularly informative. mdpi.commdpi.com

The distribution of electrostatic potential on the molecular surface can reveal regions that are prone to electrophilic or nucleophilic attack, as well as sites for hydrogen bonding. For 8-Ethyl-2-methyl-1H-purine, the nitrogen atoms of the purine core are expected to be the primary regions of negative electrostatic potential, making them key sites for intermolecular interactions.

| Quantum Chemical Descriptor | Predicted Trend for 8-Ethyl-2-methyl-1H-purine | Rationale |

|---|---|---|

| HOMO Energy | Increased relative to unsubstituted purine | Electron-donating effect of alkyl groups |

| LUMO Energy | Slightly affected | Alkyl groups have a weaker effect on LUMO |

| HOMO-LUMO Gap | Decreased relative to unsubstituted purine | Increased reactivity |

| Dipole Moment | Altered compared to purine | Change in charge distribution due to substituents |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The supramolecular assembly of purine derivatives is largely governed by intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. dntb.gov.uaacs.org The substitution pattern on the purine ring can significantly influence the geometry and stability of these interactions.

Characterization of Hydrogen Bond Donors and Acceptors in 8-Substituted Purines

In the 1H-purine tautomer, the hydrogen atom at the N1 position and the hydrogen at the N9 position (if not substituted) can act as hydrogen bond donors. The nitrogen atoms at positions 3 and 7 are the primary hydrogen bond acceptors. The ethyl group at the 8-position in 8-Ethyl-2-methyl-1H-purine does not directly participate in hydrogen bonding, but its steric presence can influence the accessibility of the neighboring N7 and N9 positions for interaction.

Studies on related 8-substituted purines have shown that the nature of the substituent at the 8-position can modulate the hydrogen-bonding patterns. nih.govacs.org For instance, the presence of a bulky group can sterically hinder the formation of certain hydrogen-bonded dimers that are observed in less substituted purines.

Influence of Substituents on Supramolecular Assembly

Structure Activity Relationship Sar Studies of 8 Ethyl 2 Methyl 1h Purine Derivatives

Systemic Exploration of Substituent Effects on the Purine (B94841) Core

The biological profile of 8-Ethyl-2-methyl-1H-purine is intricately linked to the nature and position of its substituents. The purine core itself is a privileged scaffold in medicinal chemistry, and modifications at various positions can dramatically alter its interaction with biological targets.

Impact of Ethyl Group at Position 8 on Molecular Recognition

The ethyl group at the C8 position plays a significant role in the molecular recognition of 8-Ethyl-2-methyl-1H-purine derivatives. This substituent can influence binding affinity and selectivity for various receptors and enzymes. For instance, in studies on A1 adenosine (B11128) receptor antagonists, the size of the alkyl group at the 8-position was found to be a critical determinant of potency. While smaller groups like methyl may provide a certain level of activity, the ethyl group can offer an optimal balance of size and lipophilicity to enhance binding. This is often attributed to the ethyl group's ability to fit into a specific hydrophobic pocket within the target protein's binding site.

Role of Methyl Group at Position 2 in Modulating Interactions

The methyl group at the C2 position of the purine ring is another key modulator of biological activity. This small alkyl group can influence the electronic properties of the purine system and can also have steric implications for ligand binding. In the context of phosphodiesterase (PDE) inhibitors, for example, the presence of a small alkyl group at C2 has been shown to be beneficial for activity.

Effects of Further Derivatization at Nitrogen and Carbon Positions

Further derivatization of the 8-Ethyl-2-methyl-1H-purine scaffold at its nitrogen and available carbon positions has been a strategy to explore the SAR and to develop compounds with improved properties. The N9 position is a common site for modification, and the introduction of various substituents can profoundly impact activity. For example, the attachment of bulky groups or long alkyl chains at N9 can enhance affinity for certain targets by accessing additional binding regions.

Modifications at the N7 position are less common but can also lead to interesting biological profiles. The N7 atom is a key site for metal coordination and can also participate in hydrogen bonding. Derivatization at this position can alter the tautomeric equilibrium of the purine ring and can introduce new interaction points for target binding.

Stereochemical Influence on Molecular Functionality

While 8-Ethyl-2-methyl-1H-purine itself is achiral, the introduction of chiral centers through derivatization can have a profound impact on its biological activity. Stereochemistry is a critical factor in molecular recognition, as biological targets such as receptors and enzymes are chiral environments.

For instance, if a chiral substituent is introduced at the N9 position, the resulting enantiomers can exhibit significantly different potencies and selectivities. One enantiomer may fit perfectly into the binding site, while the other may experience steric clashes or be unable to form key interactions. This enantioselectivity is a hallmark of specific ligand-target interactions and underscores the importance of controlling stereochemistry in drug design.

Conformational Flexibility and its Implications for Biological Activity

The conformational flexibility of 8-Ethyl-2-methyl-1H-purine derivatives, particularly with respect to the rotation of the 8-ethyl group, can have significant implications for their biological activity. The ability of the ethyl group to adopt different conformations allows the molecule to adapt to the specific shape and features of the binding site.

The preferred conformation of the 8-ethyl group can be influenced by both intramolecular and intermolecular factors. Intramolecularly, steric hindrance with adjacent groups can restrict the rotational freedom. Intermolecularly, interactions with the target protein can stabilize a particular conformation that is optimal for binding. Understanding the conformational preferences of these derivatives is therefore crucial for rationalizing their SAR and for designing new compounds with enhanced affinity and selectivity.

Mechanism-Based SAR Elucidation for Specific Target Interactions

Elucidating the mechanism-based SAR for specific target interactions of 8-Ethyl-2-methyl-1H-purine derivatives involves a combination of experimental and computational approaches. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about how these ligands bind to their targets.

Computational methods, including molecular docking and molecular dynamics simulations, can be used to model the binding process and to predict the affinity of new derivatives. These studies can reveal the key amino acid residues involved in the interaction and can provide insights into the specific roles of the ethyl and methyl groups in binding. By understanding the molecular basis of these interactions, it is possible to design new compounds with improved potency, selectivity, and pharmacokinetic properties.

The following table provides an illustrative example of how SAR data for a series of hypothetical 8-substituted-2-methyl-1H-purine derivatives might be presented.

| Compound | R1 (at C8) | R2 (at N9) | Binding Affinity (Ki, nM) |

| 1 | -CH3 | -H | 150 |

| 2 | -CH2CH3 | -H | 80 |

| 3 | -CH2CH2CH3 | -H | 120 |

| 4 | -CH(CH3)2 | -H | 200 |

| 5 | -CH2CH3 | -CH3 | 60 |

| 6 | -CH2CH3 | -CH2Ph | 25 |

This data illustrates that for this hypothetical series, an ethyl group at the C8 position provides optimal activity compared to smaller or larger alkyl groups. Furthermore, substitution at the N9 position can significantly enhance binding affinity, with a benzyl (B1604629) group being particularly favorable.

Mechanistic Insights into 8 Ethyl 2 Methyl 1h Purine Interactions at the Sub Cellular Level

Identification and Validation of Molecular Targets for Purine (B94841) Derivatives

The biological effects of purine derivatives are dictated by their interactions with specific macromolecular targets. While direct targets for 8-Ethyl-2-methyl-1H-purine are not extensively documented, the broader class of purines is known to interact with several key protein families. These interactions are largely governed by the specific substitutions on the purine core, which modulate physicochemical properties like lipophilicity, steric bulk, and hydrogen bonding capacity. vulcanchem.comacs.org

The ethyl group at position 8 of 8-Ethyl-2-methyl-1H-purine is predicted to enhance its lipophilicity and bioavailability, while the methyl group at position 2 may stabilize the purine ring against enzymatic degradation. vulcanchem.com These features suggest potential interactions with binding sites that have hydrophobic pockets.

General molecular targets for purine derivatives include:

Adenosine (B11128) Receptors : Many purine derivatives act as antagonists at A1 and A2A adenosine receptors, which are crucial in neurotransmission and cardiovascular function. By blocking the action of adenosine, these compounds can modulate downstream signaling.

Cyclic Nucleotide Phosphodiesterases (PDEs) : Inhibition of PDEs, enzymes that break down cyclic AMP (cAMP) and cGMP, is another common mechanism for purine analogs. This leads to increased levels of these second messengers and amplification of their associated signaling pathways.

Protein Kinases : The purine scaffold is a common feature in many protein kinase inhibitors, which often target the ATP-binding pocket. evitachem.com The substitutions on the purine ring are critical for achieving selectivity among the vast number of kinases.

Sirtuins : Recent studies have identified certain purine derivatives, specifically 8-mercapto-3,7-dihydro-1H-purine-2,6-diones, as inhibitors of sirtuins (SIRT1/2/3/5), a class of NAD+-dependent deacetylases involved in cancer and neurodegeneration. mdpi.com

Purine Nucleoside Phosphorylases (PNPs) : These enzymes are involved in purine metabolism and are targets for the development of synthetic nucleoside analogs used as antiviral and antitumor agents. nih.gov

A study on the related compound 8-ethyl-3-methyl-1H-purine-2,6(3H, 7H)-dione found that a derivative, Bisdionin G, could bind to the pseudo-chitinase YKL-39, suggesting that even non-traditional purine-binding proteins can be targets for such structures. nih.gov

Table 1: Potential Molecular Targets for Purine Derivatives and Role of Substituents

| Target Class | General Function | Potential Role of 8-Ethyl & 2-Methyl Groups |

| Adenosine Receptors | G-protein coupled receptors involved in signaling. | Enhanced lipophilicity from the ethyl group may favor binding to hydrophobic pockets within the receptor. vulcanchem.com |

| Phosphodiesterases (PDEs) | Regulate levels of cyclic nucleotides (cAMP, cGMP). | Steric bulk from the ethyl group could influence selectivity for different PDE isoforms. vulcanchem.com |

| Protein Kinases | Mediate cellular signaling via phosphorylation. evitachem.com | Substituents could sterically hinder interactions with ATP-binding pockets, altering target specificity. vulcanchem.com |

| Sirtuins | NAD+-dependent deacetylases regulating metabolism and stress responses. mdpi.com | The specific substitution pattern may allow for occupancy of the acetyl lysine (B10760008) binding site. mdpi.com |

Biochemical and Biophysical Characterization of Interactions

To fully understand the interaction between a ligand like 8-Ethyl-2-methyl-1H-purine and its molecular target, a suite of biochemical and biophysical techniques is employed. These methods provide data on binding affinity, thermodynamics, and the specific structural details of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying hydrogen-bonding interactions between purine derivatives and their binding partners. acs.org It can detect changes in the chemical shifts of protons upon complex formation, providing evidence of binding and insights into the geometry of the complex in solution. acs.org

Molecular Docking : Computational molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. vulcanchem.com For purine derivatives, docking studies can model how the compound fits into a binding site, such as the acetyl lysine binding site of SIRT3, and identify key interactions like hydrophobic contacts. mdpi.com

Microscale Thermophoresis (MST) : MST is a technique used to quantify binding affinity in solution by measuring the motion of molecules along a microscopic temperature gradient, which changes upon ligand binding. mdpi.com It has been used to validate the binding of purine-based inhibitors to sirtuins. mdpi.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography : This technique provides high-resolution, three-dimensional structural information of the ligand-protein complex. It can reveal the precise orientation of the purine derivative in the binding pocket and the specific atomic interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While specific studies employing these techniques on 8-Ethyl-2-methyl-1H-purine are not publicly available, they represent the standard methodologies for characterizing the interactions of such novel chemical entities.

Enzyme Kinetics and Inhibition Mechanism Studies

Once a purine derivative is found to interact with an enzyme, kinetic studies are performed to elucidate the mechanism of inhibition. These studies are crucial for understanding how the compound affects the enzyme's catalytic activity.

For purine-based inhibitors, several mechanisms are common:

Competitive Inhibition : The inhibitor directly competes with the enzyme's natural substrate for binding to the active site. This is a common mechanism for purine analogs that mimic substrates like ATP (for kinases) or acetylated peptides (for sirtuins). mdpi.com Kinetic assays would show an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. In this case, Vmax decreases while Km remains unchanged.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mechanism affects both Km and Vmax. Studies on sirtuin inhibitors with a purine scaffold have shown them to be mixed-type inhibitors with respect to the NAD+ co-substrate. mdpi.com

Table 2: Common Enzyme Inhibition Mechanisms for Purine Derivatives

| Inhibition Type | Description | Kinetic Effect | Example Target Class |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. mdpi.com | Increases apparent Km; Vmax unchanged. | Sirtuins (vs. acetyl substrate) mdpi.com |

| Non-competitive | Inhibitor binds to an allosteric site on the free enzyme or enzyme-substrate complex. | Decreases Vmax; Km unchanged. | Various enzymes |

| Mixed | Inhibitor binds to an allosteric site, affecting both substrate binding and catalysis. mdpi.com | Decreases Vmax; Km may increase or decrease. | Sirtuins (vs. NAD+) mdpi.com |

The specific inhibition profile of 8-Ethyl-2-methyl-1H-purine would depend on its target. If it targets an enzyme's ATP-binding pocket, a competitive inhibition mechanism would be the most probable.

Modulation of Cellular Signaling Pathways

The interaction of a purine derivative with its molecular target ultimately translates into the modulation of intracellular signaling pathways. By inhibiting or activating key proteins, these compounds can trigger a cascade of downstream events that alter cellular behavior.

A primary example is the modulation of the cyclic AMP (cAMP) signaling pathway .

Receptor Blockade : If 8-Ethyl-2-methyl-1H-purine acts as an antagonist at A1 or A2A adenosine receptors, it would prevent the binding of endogenous adenosine.

Adenylate Cyclase Activity : Adenosine binding to A1 receptors typically inhibits adenylate cyclase, the enzyme that produces cAMP. By blocking this, an antagonist would disinhibit the enzyme, leading to increased cAMP production.

PDE Inhibition : Alternatively, if the compound directly inhibits a phosphodiesterase (PDE), it would prevent the breakdown of existing cAMP.

Downstream Effects : In either case, the resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of target proteins, including transcription factors, ion channels, and metabolic enzymes, leading to widespread changes in gene expression and cellular function.

Therefore, based on the known pharmacology of related purines, 8-Ethyl-2-methyl-1H-purine has the potential to influence critical cellular signaling networks. Definitive confirmation of its effects on specific pathways awaits direct experimental investigation.

Future Directions and Emerging Research Avenues for 8 Ethyl 2 Methyl 1h Purine Research

Development of Advanced Methodologies for Purine (B94841) Compound Investigation

The comprehensive study of 8-Ethyl-2-methyl-1H-purine and its potential derivatives necessitates the adoption of sophisticated analytical and synthetic techniques. Future investigations will likely focus on moving beyond standard characterization to more dynamic and sensitive methods of analysis and more efficient synthesis protocols.

Analytical Techniques: Advanced chromatographic and spectrometric methods are crucial for the precise identification and quantification of purine compounds, often within complex biological matrices. creative-proteomics.com Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, offer superior separation and sensitivity for detecting purine metabolites at very low concentrations. creative-proteomics.com For instance, a "dilute and shoot" method using Ultra-High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry (UHPLC/HRMS) has been successfully validated for the rapid determination of various purine metabolites in urine. mdpi.com Applying these methods would enable detailed metabolic studies of 8-Ethyl-2-methyl-1H-purine, tracking its transformation and identifying its metabolic products in cellular systems. Furthermore, enzyme activity assays could be employed to understand how this compound interacts with key enzymes in purine metabolic pathways, such as xanthine (B1682287) oxidase. creative-proteomics.com

Synthetic Methodologies: Traditional synthesis of substituted purines can be challenging. numberanalytics.com Recent advancements, however, offer more efficient and sustainable routes. numberanalytics.comresearchgate.net Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields for the ring-closure step in creating 8-substituted xanthine derivatives, a related class of purines. numberanalytics.comresearchgate.net Other modern methods include catalytic synthesis using transition metals and biotechnological approaches that use engineered microorganisms or enzymes for purine production. numberanalytics.com Adopting these methodologies could streamline the synthesis of 8-Ethyl-2-methyl-1H-purine and facilitate the production of novel analogs for further study.

| Methodology | Application Area | Potential for 8-Ethyl-2-methyl-1H-purine Research | Reference |

|---|---|---|---|

| HPLC / LC-MS/MS | Analysis & Quantification | Precise identification and quantification of the compound and its metabolites in biological samples. | creative-proteomics.com |

| UHPLC/HRMS | Metabolomics | Rapid and sensitive screening for metabolic products in biofluids like urine. | mdpi.com |

| Enzyme Activity Assays | Biochemical Analysis | Measuring the interaction with and potential inhibition of key metabolic enzymes (e.g., xanthine oxidase). | creative-proteomics.com |

| Microwave-Assisted Synthesis | Chemical Synthesis | Accelerating reaction times and improving yields for the synthesis of derivatives. | numberanalytics.comresearchgate.net |

| Catalytic Synthesis | Chemical Synthesis | Improving the efficiency and selectivity of synthetic routes to new analogs. | numberanalytics.com |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The expanding interest in the biological properties of purine derivatives stems largely from the development of rapid high-throughput screening (HTS) assays and efficient synthetic methods for constructing diverse purine libraries. nih.govresearchgate.net These technologies represent a major future direction for exploring the potential of the 8-Ethyl-2-methyl-1H-purine scaffold.

HTS allows for the rapid testing of thousands of compounds against specific biological targets, such as enzymes or cellular pathways. nih.gov For example, an HTS assay was developed to identify inhibitors of the purine salvage pathway in Plasmodium falciparum, the parasite that causes malaria. nih.gov This approach could be adapted to screen a library of derivatives based on the 8-Ethyl-2-methyl-1H-purine core against a multitude of biological targets to uncover novel bioactivities.

To generate the necessary chemical diversity for such screens, combinatorial chemistry is an indispensable tool. scielo.br This field employs techniques to rapidly synthesize large numbers of different but structurally related molecules. For purines, both solid-phase and solution-phase synthesis strategies have been developed to create extensive libraries. tandfonline.comnih.gov In one method, a core purine scaffold is functionalized at multiple positions simultaneously, allowing for the creation of thousands of unique compounds in a systematic manner. tandfonline.comtandfonline.com The 8-Ethyl-2-methyl-1H-purine structure is an ideal starting point for a combinatorial library, where the hydrogen on the imidazole (B134444) nitrogen (N9 or N7) and other positions could be systematically substituted with a wide variety of chemical groups to explore the structure-activity relationship (SAR).

Interdisciplinary Research Integrating Chemical Biology and Data Science

The future of purine research lies at the intersection of multiple scientific disciplines. Integrating chemical biology with data science offers a powerful paradigm for both understanding and predicting the function of compounds like 8-Ethyl-2-methyl-1H-purine.

Chemical Biology: In chemical biology, small molecules are used as tools or "probes" to investigate complex biological systems. nih.gov The purine scaffold is recognized as a "privileged structure" because its derivatives have been found to interact with a wide range of biological targets. researchgate.net By developing analogs of 8-Ethyl-2-methyl-1H-purine, researchers could create specific probes to study particular enzymes or receptor systems, helping to elucidate their roles in health and disease.

Data Science and Machine Learning: The growing volume of chemical and biological data has spurred the application of data science and machine learning to drug discovery and chemical research. nih.gov Machine learning algorithms can be trained on existing data to predict the properties of new compounds, guiding synthetic efforts toward molecules with desired characteristics. nih.gov For instance, a machine learning model was developed to predict blood uric acid levels based on health and dietary data. nih.gov In the context of 8-Ethyl-2-methyl-1H-purine, its known physicochemical properties could serve as inputs for computational models designed to predict potential biological activities or to design new analogs with improved potency or selectivity. vulcanchem.com Artificial intelligence can be used to generate novel, scaffold-focused chemical libraries in silico, which can then be prioritized for synthesis and testing. nih.gov

Potential as a Modular Scaffold for Novel Chemical Probes and Materials

The concept of a modular scaffold is central to modern chemistry, where a core molecular framework can be systematically and predictably altered to create a wide array of functional molecules. mcgill.ca The purine ring system is an exemplary modular scaffold, and 8-Ethyl-2-methyl-1H-purine provides a specific, substituted starting point for the rational design of new chemical probes and advanced materials.

Chemical Probes: By attaching fluorescent groups to the purine core, researchers can create probes that report on their local microenvironment, such as pH or the presence of specific ions. researchgate.net A series of fluorescent purine analogues were synthesized that showed strong changes in their light emission depending on the solvent, indicating their potential as environmental sensors. researchgate.net The 8-Ethyl-2-methyl-1H-purine scaffold could be similarly modified, for example, by attaching fluorophores via coupling reactions at available positions on the purine ring. Such probes could be invaluable for imaging and sensing applications in cell biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Ethyl-2-methyl-1H-purine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, substituted purines are synthesized by reacting halogenated intermediates with ethylamine under reflux conditions in anhydrous solvents (e.g., DMF or THF). Key intermediates like 8-chloro-1,3-dimethylpurine derivatives can be purified via column chromatography (Rf = 0.5 in ethyl acetate/hexane) and characterized using H NMR (e.g., δ 2.5 ppm for methyl groups) and LC-MS for molecular weight confirmation . Ensure purity validation via HPLC (>95%) and report solvent systems in detail .

Q. Which spectroscopic techniques are critical for confirming the structure of 8-Ethyl-2-methyl-1H-purine?

- Methodological Answer :

- H/C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for CH) and methyl substituents (δ 2.1–2.3 ppm).

- FT-IR : Confirm N-H stretches (3100–3300 cm) and aromatic C=C vibrations (1600–1500 cm).

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak [M+H] at m/z 177.2.

Cross-reference data with analogous purine derivatives (e.g., 7,8-dimethylpurine) for consistency .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for purines) and quantify degradation products using HPLC. Calculate half-life () and activation energy () via Arrhenius plots. Report deviations in purity and propose degradation mechanisms (e.g., hydrolysis at C8 ethyl group) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, co-factor availability). Perform dose-response curves (IC) across multiple assays (e.g., fluorescence-based vs. radiometric) and validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Use statistical tools (ANOVA, Tukey’s test) to identify outliers and ensure replicates () .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., adenosine deaminase) to model binding poses. Validate docking scores with MD simulations (GROMACS) to assess stability.

- QSAR Models : Corporate substituent parameters (Hammett σ, LogP) to predict activity trends. Cross-validate with experimental IC data .

Q. How should researchers address discrepancies in reported solubility and partition coefficients (LogP)?

- Methodological Answer : Standardize solubility measurements via shake-flask method in PBS (pH 7.4) and octanol-water systems. Use HPLC to quantify solubility limits. For LogP, validate experimental values against computational predictions (e.g., ChemAxon or ACD/Labs). Report temperature, equilibration time, and solvent purity to ensure reproducibility .

Data Presentation and Replication Guidelines

Table 1 : Key Parameters for Synthesis and Characterization

Table 2 : Common Pitfalls in Data Interpretation

Critical Considerations for Methodological Rigor

- Replication : Document all experimental conditions (e.g., solvent batches, instrument calibration) to enable replication. Use IUPAC nomenclature consistently .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data transparency (e.g., deposition in PubChem) .

- Triangulation : Combine quantitative (HPLC, MS) and qualitative (NMR, IR) data to strengthen conclusions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.